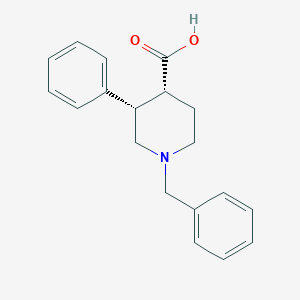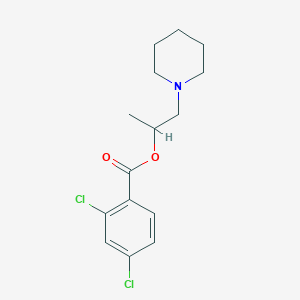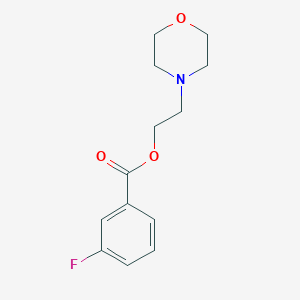
3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium, also known as CNMP, is a chemical compound that has drawn significant interest in scientific research due to its unique properties and potential applications. CNMP is a pyridinium-based compound that is synthesized through a multi-step process involving several chemical reactions.
作用机制
The mechanism of action of 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium is not yet fully understood. However, studies have suggested that 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium may act as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium may increase the concentration of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects
Studies have shown that 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium has several biochemical and physiological effects. 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium has been shown to increase the concentration of acetylcholine in the brain, leading to improved cognitive function. 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium has also been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals.
实验室实验的优点和局限性
One of the main advantages of using 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium in lab experiments is its excellent electrochemical properties. 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium is an ideal candidate for use in biosensors due to its ability to detect and measure various substances. However, one of the limitations of using 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium in lab experiments is its complex synthesis method, which can be time-consuming and expensive.
未来方向
There are several future directions for the study of 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium. One potential direction is the development of 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium-based biosensors for the detection and measurement of various substances. Another potential direction is the investigation of 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium's potential as a treatment for cognitive disorders such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium and its potential applications in scientific research.
Conclusion
In conclusion, 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium is a chemical compound that has drawn significant interest in scientific research due to its unique properties and potential applications. 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium is synthesized through a multi-step process involving several chemical reactions. 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium has been studied for its potential applications in biosensors and as a treatment for cognitive disorders. 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium has several biochemical and physiological effects, including increased concentration of acetylcholine in the brain and antioxidant properties. While 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium has several advantages for use in lab experiments, its complex synthesis method is a limitation. There are several future directions for the study of 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium, including the development of 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium-based biosensors and investigation of its potential as a treatment for cognitive disorders.
合成方法
The synthesis of 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium involves a multi-step process that includes several chemical reactions. The first step involves the reaction of 2-chloronicotinic acid with thionyl chloride to form 2-chloronicotinoyl chloride. The second step involves the reaction of 2-chloronicotinoyl chloride with naphthalen-1-ylmethanol to form 2-(naphthalen-1-ylmethyl)nicotinoyl chloride. The third and final step involves the reaction of 2-(naphthalen-1-ylmethyl)nicotinoyl chloride with ammonium carbonate to form 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium.
科学研究应用
3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium has been studied for its potential applications in scientific research. One of the most promising applications of 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium is in the development of biosensors. Biosensors are devices that use biological molecules to detect and measure various substances. 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium has been shown to have excellent electrochemical properties, making it an ideal candidate for use in biosensors.
属性
产品名称 |
3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium |
|---|---|
分子式 |
C17H15N2O+ |
分子量 |
263.31 g/mol |
IUPAC 名称 |
1-(naphthalen-1-ylmethyl)pyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C17H14N2O/c18-17(20)15-8-4-10-19(12-15)11-14-7-3-6-13-5-1-2-9-16(13)14/h1-10,12H,11H2,(H-,18,20)/p+1 |
InChI 键 |
QCDKBEKYDAYBEL-UHFFFAOYSA-O |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C[N+]3=CC=CC(=C3)C(=O)N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2C[N+]3=CC=CC(=C3)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(Dimethylamino)methyl]phenyl dimethylcarbamate](/img/structure/B257243.png)


![2-[Benzyl(methyl)amino]ethyl 3-methoxybenzoate](/img/structure/B257252.png)
![4-[Ethyl(2-phenylethyl)amino]-1-(4-fluorophenyl)-1-butanone](/img/structure/B257256.png)



![3-chloro-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B257264.png)

![N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B257267.png)
